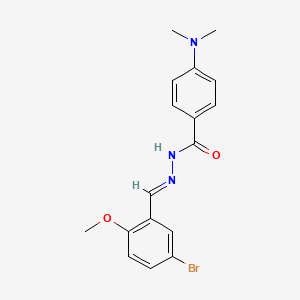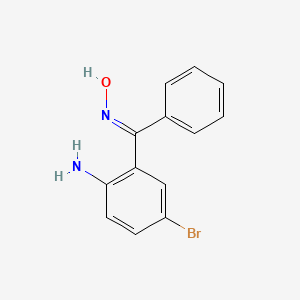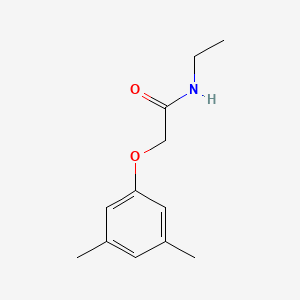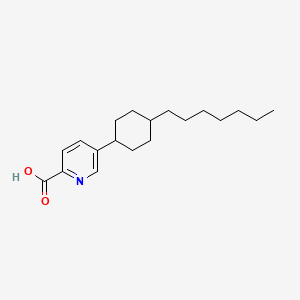![molecular formula C20H25NO2 B3881282 1-[(2',6'-dimethoxybiphenyl-4-yl)methyl]piperidine](/img/structure/B3881282.png)
1-[(2',6'-dimethoxybiphenyl-4-yl)methyl]piperidine
概要
説明
1-[(2’,6’-dimethoxybiphenyl-4-yl)methyl]piperidine is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis. The compound features a biphenyl structure with two methoxy groups at the 2’ and 6’ positions and a piperidine ring attached via a methyl group at the 4-position of the biphenyl.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2’,6’-dimethoxybiphenyl-4-yl)methyl]piperidine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base.
Attachment of the Piperidine Ring: The final step involves the alkylation of piperidine with the 4-position of the biphenyl core using a methylating agent such as methyl iodide under basic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste.
化学反応の分析
Types of Reactions: 1-[(2’,6’-dimethoxybiphenyl-4-yl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the biphenyl core, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
1-[(2’,6’-dimethoxybiphenyl-4-yl)methyl]piperidine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
作用機序
The mechanism of action of 1-[(2’,6’-dimethoxybiphenyl-4-yl)methyl]piperidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors or enzymes in the body, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, pain, or other physiological processes.
類似化合物との比較
Piperidine: A simpler structure with a wide range of applications in drug discovery and organic synthesis.
N-Benzylpiperidine: Known for its use in the synthesis of donepezil, a drug for Alzheimer’s disease.
Piperine: A natural alkaloid with antioxidant and anti-inflammatory properties.
Uniqueness: 1-[(2’,6’-dimethoxybiphenyl-4-yl)methyl]piperidine stands out due to its unique biphenyl structure with methoxy groups, which imparts distinct chemical and biological properties
特性
IUPAC Name |
1-[[4-(2,6-dimethoxyphenyl)phenyl]methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-22-18-7-6-8-19(23-2)20(18)17-11-9-16(10-12-17)15-21-13-4-3-5-14-21/h6-12H,3-5,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNSTVRMCGLHOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=CC=C(C=C2)CN3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(9-oxofluoren-2-yl)-5-phenyl-1H-imidazol-2-yl]benzoic acid](/img/structure/B3881199.png)
![N'-[1-(3-aminophenyl)ethylidene]-4-(dimethylamino)benzohydrazide](/img/structure/B3881203.png)

![2-(4-methoxyphenyl)-N'-[1-(5-methyl-2-furyl)ethylidene]acetohydrazide](/img/structure/B3881222.png)

![(1-benzofuran-2-ylmethyl)methyl[(3-methylpyridin-4-yl)methyl]amine](/img/structure/B3881240.png)

![2-(1-methyl-1H-pyrrol-2-yl)-N'-[(E)-2-thienylmethylidene]acetohydrazide](/img/structure/B3881250.png)
![4-nitro-2-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}phenol](/img/structure/B3881262.png)
![8-methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B3881271.png)

![2-{[(2-Amino-5-bromophenyl)(2-chlorophenyl)methyl]amino}acetic acid](/img/structure/B3881280.png)
![N-1-adamantyl-3-[(2-chlorobenzoyl)hydrazono]butanamide](/img/structure/B3881284.png)

